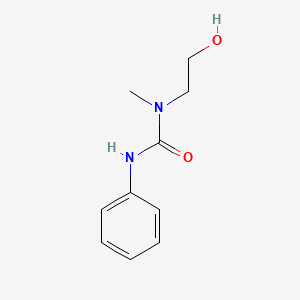

N-(2-Hydroxyethyl)-N-methyl-N'-phenylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N-(2-Hydroxyethyl)-N-methyl-N'-phenylurea involves various organic reactions, as seen in the provided studies. In one study, the synthesis of N-(methyl substituted phenyl)-N'-(2-hydroxy-3-naphthoyl)urea was achieved by reacting 2-hydroxy-3-naphthoyl chloride with methyl substituted phenylureas. Optimal conditions included benzene as a solvent and triethylamine as an acid-binding agent, with specific molar ratios and reaction times leading to high purity and yield of the compound . Another study reported the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide through a multi-step process involving acetylation, esterification, and ester interchange, with high yields at each step and a total yield of 88.0% . These methods demonstrate the versatility of urea derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques. Ultraviolet (UV), infrared (IR), and mass spectrometry (MS) analyses were employed to determine the structures of the products in the first study . Similarly, IR and MS spectroscopy were used to analyze the products in the second study, with characteristic peaks being assigned and the molecular structure of the intermediates and final product identified . These techniques are crucial for verifying the successful synthesis of the desired compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typical of organic chemistry, including acylation, esterification, and amine reactions. The first study utilized the reaction of an acid chloride with ureas, which is a common method for synthesizing urea derivatives . The second study involved a sequence of reactions starting with acetylation, followed by esterification and ester interchange, to produce the target acetamide . These reactions are indicative of the complexity and specificity required in organic synthesis to obtain the desired products.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are inferred from their purity, yield, and structural analysis. High purity levels, such as 97.40%, 95.72%, 97.69%, and 99.44%, indicate that the synthesized compounds have well-defined chemical structures and minimal impurities . The yields, ranging from 47.1% to 71.5%, provide insight into the efficiency of the synthesis processes . The spectroscopic data confirm the molecular structures, which are essential for understanding the physical and chemical behavior of these compounds .

Relevant Case Studies

While the provided data does not include specific case studies, the third paper mentions the investigation of N'-phenyl-N-hydroxyureas as inhibitors of human carbonic anhydrases, particularly the tumor-associated isoforms. The most effective inhibitors showed promising inhibition constants, making them of interest for antitumor studies . This demonstrates a potential application of urea derivatives in medicinal chemistry. Additionally, the fourth paper explores the chelating properties of a thiourea derivative with metal ions, which could have implications in materials science and coordination chemistry .

Propriétés

IUPAC Name |

1-(2-hydroxyethyl)-1-methyl-3-phenylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-12(7-8-13)10(14)11-9-5-3-2-4-6-9/h2-6,13H,7-8H2,1H3,(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHANHWVYMZYHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C(=O)NC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60957501 |

Source

|

| Record name | N-(2-Hydroxyethyl)-N-methyl-N'-phenylcarbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60957501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Hydroxyethyl)-N-methyl-N'-phenylurea | |

CAS RN |

36097-31-1 |

Source

|

| Record name | IPO 2363 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036097311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxyethyl)-N-methyl-N'-phenylcarbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60957501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Methylsulfonyl)amino]benzoic acid](/img/structure/B1295666.png)

![7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL](/img/structure/B1295668.png)